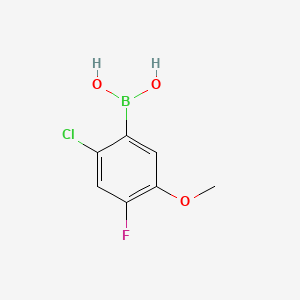

2-Chloro-4-fluoro-5-methoxyphenylboronic acid

Overview

Description

2-Chloro-4-fluoro-5-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BClFO3 and a molecular weight of 204.39 g/mol . This compound is part of the phenylboronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of chloro, fluoro, and methoxy substituents on the phenyl ring makes this compound unique and versatile for various chemical applications.

Mechanism of Action

Target of Action

2-Chloro-4-fluoro-5-methoxyphenylboronic acid is a boronic acid derivative, which is often used in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the carbon atoms in organic molecules that are to be coupled .

Mode of Action

The compound acts as a nucleophile in the Suzuki-Miyaura cross-coupling reaction . It interacts with its targets by transferring its boron-bound organic group to a palladium catalyst, which has undergone oxidative addition with an organic halide . This transmetalation process results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various biochemical synthesis pathways . The newly formed carbon-carbon bond can lead to the production of biologically active molecules, including heterobiaryls and antithrombotic drugs .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules . The specific molecular and cellular effects would depend on the nature of these products.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction may be affected by the presence of water . Additionally, the stability of the compound may be influenced by storage conditions . It is recommended to keep the compound in a dry, cool, and well-ventilated place .

Biochemical Analysis

Biochemical Properties

They can undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations

Molecular Mechanism

Boronic acids are known to interact with biomolecules through binding interactions . They can also influence changes in gene expression through enzyme inhibition or activation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-4-fluoro-5-methoxyphenyl halide using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluoro-5-methoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate.

Substitution: The chloro and fluoro substituents can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Pd(PPh3)4, K2CO3, and water or ethanol as solvents.

Oxidation: H2O2, NaBO3, and aqueous conditions.

Substitution: Nucleophiles like NH3, RSH, and polar aprotic solvents like DMSO.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation reactions.

Substituted Aromatics: Formed from nucleophilic substitution.

Scientific Research Applications

2-Chloro-4-fluoro-5-methoxyphenylboronic acid has several applications in scientific research:

Biology: Potential use in the development of boron-containing drugs and as a probe for studying biological systems.

Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Used in the synthesis of advanced materials, including polymers and electronic materials.

Comparison with Similar Compounds

- 3-Fluoro-5-methoxyphenylboronic acid

- 2-Chloro-4-methoxyphenylboronic acid

- 2-Fluoro-4-methoxyphenylboronic acid

- 3-Fluoro-2-methoxyphenylboronic acid

- 4-Chloro-3-methoxyphenylboronic acid

- 4-Fluoro-2-methoxyphenylboronic acid

Uniqueness: 2-Chloro-4-fluoro-5-methoxyphenylboronic acid is unique due to the combination of chloro, fluoro, and methoxy substituents on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions and in the synthesis of complex molecules.

Biological Activity

2-Chloro-4-fluoro-5-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biological molecules, making them valuable in drug discovery and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C8H8BClF3O2

- Molecular Weight : 223.42 g/mol

- Structure : The compound features a phenyl ring substituted with chlorine, fluorine, and methoxy groups, along with a boronic acid functional group.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which is crucial for its interaction with various biomolecules. This property allows it to inhibit enzymes and receptors involved in critical metabolic pathways.

Anticancer Properties

Research indicates that boronic acids can selectively inhibit cancer cell proliferation. For instance, studies have shown that derivatives of boronic acids exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's ability to disrupt cellular signaling pathways involved in tumor growth highlights its potential as an anticancer agent .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Boronic acids have been reported to inhibit bacterial enzymes, which are essential for bacterial survival. This mechanism presents a promising avenue for developing new antibiotics .

Case Studies and Research Findings

Comparative Analysis

When compared to similar compounds, such as 4-Chloro-2-fluoro-5-methoxyphenylboronic acid, this compound exhibits unique properties due to its specific substitutions. These variations can influence the selectivity and potency of the compound against various biological targets.

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High selectivity towards cancer cells | Significant inhibition of bacterial growth |

| 4-Chloro-2-fluoro-5-methoxyphenylboronic acid | Moderate activity observed | Limited antimicrobial effects |

Properties

IUPAC Name |

(2-chloro-4-fluoro-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSUZUNCVLTXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681866 | |

| Record name | (2-Chloro-4-fluoro-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-46-0 | |

| Record name | Boronic acid, B-(2-chloro-4-fluoro-5-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4-fluoro-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.